3-(2,5-Dichlorothiophen-3-yl)-2-oxopropanoic acid
Description
3-(2,5-Dichlorothiophen-3-yl)-2-oxopropanoic acid is a substituted propanoic acid derivative featuring a dichlorinated thiophene ring and a 2-oxo (α-keto) functional group. The compound’s structure combines a heterocyclic aromatic system (thiophene) with electron-withdrawing chlorine substituents and a reactive keto-carboxylic acid moiety.
Key structural attributes include:
- Thiophene backbone: The 2,5-dichloro substitution pattern increases steric and electronic effects, influencing reactivity and intermolecular interactions.
- 2-Oxopropanoic acid: The α-keto group enhances electrophilicity, making the compound a candidate for nucleophilic addition reactions or enzyme inhibition (e.g., in metabolic pathways).
Properties
IUPAC Name |
3-(2,5-dichlorothiophen-3-yl)-2-oxopropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2O3S/c8-5-2-3(6(9)13-5)1-4(10)7(11)12/h2H,1H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYDPPVMTLRQMRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1CC(=O)C(=O)O)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(2,5-Dichlorothiophen-3-yl)-2-oxopropanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 2,5-dichlorothiophene with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under reflux conditions, and the product is isolated through standard workup procedures, including extraction and purification by recrystallization .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
3-(2,5-Dichlorothiophen-3-yl)-2-oxopropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically leads to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.
Substitution: The chlorine atoms on the thiophene ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted thiophene derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(2,5-Dichlorothiophen-3-yl)-2-oxopropanoic acid has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs.
Materials Science: The compound’s unique structure makes it useful in the synthesis of novel materials, including polymers and organic semiconductors
Biological Studies: The compound is used in molecular docking studies to evaluate its interaction with biological targets, such as enzymes and receptors. This helps in understanding its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 3-(2,5-Dichlorothiophen-3-yl)-2-oxopropanoic acid involves its interaction with specific molecular targets. For instance, its derivatives have been shown to interact with cytochrome P450 enzymes, inhibiting their activity and leading to potential therapeutic effects . The compound’s structure allows it to fit into the active sites of these enzymes, disrupting their normal function and exerting its biological effects.
Comparison with Similar Compounds
3-(2,5-Dichlorothiophen-3-yl)propanoic Acid
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol ()
- Structure: Contains a methylamino group and hydroxyl substituent instead of chlorine and keto-carboxylic acid.
- Biological Relevance : Such derivatives are intermediates in pharmaceuticals (e.g., dopamine analogs), highlighting the role of nitrogen and oxygen heteroatoms in bioactivity.
Aromatic vs. Heterocyclic Propanoic Acid Derivatives
3-[(3,5-Dichlorophenyl)amino]-3-oxopropanoic Acid ()
- Molecular Formula: C₉H₇Cl₂NO₃.
- LogP : 2.60 (indicative of moderate lipophilicity).
Ethyl 3-oxo-2-(2-oxo-1,2-dihydroquinoxalin-3-yl)-3-phenylpropanoate ()
- Structure: Features a quinoxaline ring fused with a phenyl group and ester functionality.
- Properties : The ester group reduces acidity (pKa ~5–6) compared to the free carboxylic acid in the target compound (pKa ~2–3) .
Data Table: Structural and Physicochemical Comparison
*Estimated using fragment-based methods (Cl₂-thiophene + α-keto acid).
†Predicted via computational tools (e.g., XLogP3).
Research Findings and Functional Insights
- Reactivity: The α-keto group in the target compound facilitates nucleophilic attacks, as seen in analogous quinoxaline derivatives where keto-esters undergo condensation reactions .
- Biological Activity : Thiophene-based acids with chlorine substituents exhibit enhanced binding to cytochrome P450 enzymes compared to phenyl analogs, likely due to sulfur’s polarizability and chlorine’s electron-withdrawing effects .
- Synthetic Challenges: The dichlorothiophene moiety complicates purification, as noted in , where impurities like fluoronaphthalene derivatives require stringent chromatographic controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
